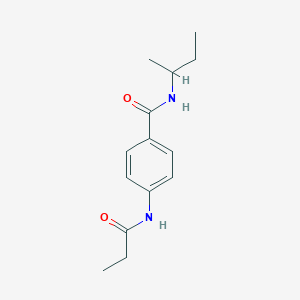![molecular formula C18H20N2O3 B267588 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267588.png)
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, also known as MPCC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective inhibitor of the enzyme transglutaminase 2 (TG2), which plays a critical role in a variety of physiological and pathological processes.
Mechanism of Action
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide is a selective inhibitor of TG2, which is a multifunctional enzyme that plays a critical role in various cellular processes, including cell adhesion, migration, and apoptosis. TG2 is also involved in the crosslinking of proteins, which is important for the maintenance of tissue structure and function. 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide binds to the active site of TG2 and prevents the formation of the covalent bond between the enzyme and its substrate, thereby inhibiting its activity.
Biochemical and Physiological Effects:
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth and metastasis, protection of neurons from oxidative stress, and reduction of inflammation. In addition, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to induce autophagy, a process by which cells degrade and recycle their own components, which is important for the maintenance of cellular homeostasis.
Advantages and Limitations for Lab Experiments
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has several advantages for lab experiments, including its selectivity for TG2, its ability to penetrate the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, including its limited solubility in water and its short half-life in vivo.
Future Directions
There are several future directions for research on 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, including the development of more potent and selective inhibitors of TG2, the investigation of its potential applications in other diseases, such as autoimmune disorders and fibrosis, and the exploration of its role in cellular signaling pathways. Moreover, the development of new methods for the delivery of 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide, such as nanoparticles and liposomes, could enhance its therapeutic potential.
Synthesis Methods
The synthesis of 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide involves a series of chemical reactions that start with the reaction of 3-(propylcarbamoyl)benzoic acid with thionyl chloride to form 3-(propylcarbamoyl)benzoyl chloride. This intermediate is then reacted with 2-methoxyaniline in the presence of a base to form 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
Scientific Research Applications
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in various scientific fields, including cancer research, neurodegenerative diseases, and inflammation. TG2 has been shown to be overexpressed in many types of cancer, and 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to inhibit the growth and metastasis of cancer cells by blocking the activity of TG2. In addition, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic protein aggregates in neurodegenerative diseases such as Alzheimer's and Parkinson's. Moreover, 2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide has been found to reduce inflammation by inhibiting the activity of TG2, which is involved in the regulation of the immune response.
properties
Product Name |
2-methoxy-N-{3-[(propylamino)carbonyl]phenyl}benzamide |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-methoxy-N-[3-(propylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-3-11-19-17(21)13-7-6-8-14(12-13)20-18(22)15-9-4-5-10-16(15)23-2/h4-10,12H,3,11H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
JQNJYOVONFRYAH-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(isobutyrylamino)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B267506.png)
![4-[(diphenylacetyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B267508.png)
![3-methyl-N-({4-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267510.png)
![N-(3-{[(acetylamino)carbothioyl]amino}phenyl)acetamide](/img/structure/B267511.png)

![N-[4-(1-azepanylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B267515.png)
![N-(3-{[(2-furoylamino)carbothioyl]amino}phenyl)acetamide](/img/structure/B267516.png)
![3-{[(phenylacetyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267517.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267521.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B267522.png)
![N-(3-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide](/img/structure/B267523.png)
![N-(4-{[(cyclohexylamino)carbonyl]amino}phenyl)butanamide](/img/structure/B267524.png)
![N-{3-[({[(4-methoxyphenyl)acetyl]amino}carbothioyl)amino]phenyl}acetamide](/img/structure/B267525.png)
![N-{[3-(acetylamino)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B267526.png)